(R)-2-Acetylamino-3-cyclopropylpropionic acid
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Overview
Description
(R)-2-Acetylamino-3-cyclopropylpropionic acid, also known as (R)-ACPCA, is an organic compound with a wide range of applications in the field of scientific research. It is an amino acid derivative with a cyclopropyl group and an acetic acid side chain. This compound has been studied extensively due to its interesting chemical and physical properties, as well as its potential applications in the laboratory.
Scientific Research Applications
Role in Inflammation and Pain Management
Salicylic acid derivatives, including acetylsalicylic acid (aspirin), have been extensively studied for their anti-inflammatory and analgesic properties. These compounds work by inhibiting cyclooxygenase enzymes, leading to decreased production of pro-inflammatory prostaglandins. Research on salicylates explores their therapeutic potentials in treating inflammation and pain associated with various conditions, potentially offering insights into the applications of (R)-2-Acetylamino-3-cyclopropylpropionic acid in similar contexts (McKee, Sane, & Deliargyris, 2002).
Antioxidant and Neuroprotective Effects
Compounds like N-acetylcysteine have shown promise in various clinical settings due to their antioxidant properties, which can confer neuroprotective effects. By modulating glutamatergic, neurotropic, and inflammatory pathways, such agents can potentially be used in the treatment of psychiatric disorders and other conditions characterized by oxidative stress. This suggests that this compound might also have applications in research focused on neuroprotection and psychiatric disorders (Dean, Giorlando, & Berk, 2011).
Anticancer Research
Retinoids, which influence gene expression through nuclear receptors, have been linked to antitumor activities in various cancer types. The understanding of molecular mechanisms mediated by compounds like retinoids in oncology research could provide a framework for investigating the potential anticancer applications of this compound, particularly in terms of its effects on cell differentiation and proliferation (Smith, Parkinson, Cheson, & Friedman, 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-acetamido-3-cyclopropylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFPQYGJPTFQH-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650611 |
Source
|
Record name | N-Acetyl-3-cyclopropyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121786-36-5 |
Source
|
Record name | N-Acetyl-3-cyclopropyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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